Tnp-351
Overview
Description
TNP-351, also known as N-{4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl}-L-glutamic acid, is a novel antifolate compound. It is characterized by a pyrrolo[2,3-d]pyrimidine ring and exhibits potent antitumor activities against both leukemia and solid tumor cells. This compound functions primarily as a dihydrofolate reductase inhibitor, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TNP-351 involves multiple steps, starting with the formation of the pyrrolo[2,3-d]pyrimidine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This involves cyclization reactions using suitable starting materials under controlled conditions.
Attachment of the Propylbenzoyl Group: This step involves the reaction of the pyrrolo[2,3-d]pyrimidine intermediate with a propylbenzoyl chloride derivative.
Coupling with L-Glutamic Acid: The final step involves coupling the intermediate with L-glutamic acid to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
TNP-351 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
TNP-351 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antifolate chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cases resistant to other antifolates.
Industry: Utilized in the development of new antifolate drugs and as a reference compound in quality control.
Mechanism of Action
TNP-351 exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the folate cycle, leading to impaired DNA synthesis and cell division. This compound also inhibits transformylases involved in de novo purine biosynthesis, further contributing to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate that inhibits dihydrofolate reductase but has different pharmacokinetic properties.
Pemetrexed: A multitargeted antifolate that inhibits several folate-dependent enzymes.
Raltitrexed: Specifically inhibits thymidylate synthase, another enzyme in the folate pathway.
Uniqueness of TNP-351
This compound is unique due to its potent activity against methotrexate-resistant cell lines and its ability to inhibit multiple enzymes in the folate pathway. Its structure, characterized by the pyrrolo[2,3-d]pyrimidine ring, also distinguishes it from other antifolates .
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Properties
IUPAC Name |
(2S)-2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O5/c22-17-16-13(10-24-18(16)27-21(23)26-17)3-1-2-11-4-6-12(7-5-11)19(30)25-14(20(31)32)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,31,32)(H5,22,23,24,26,27)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGCEMWNUHSIIS-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155032 | |
Record name | Tnp 351 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125991-51-7 | |
Record name | Tnp 351 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125991517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tnp 351 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TNP-351 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48GO5ZA420 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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